molecular formula C16H22Si2 B7779099 1,4-Bis[(trimethylsilyl)ethynyl]benzene CAS No. 73392-23-1

1,4-Bis[(trimethylsilyl)ethynyl]benzene

Cat. No.: B7779099
CAS No.: 73392-23-1
M. Wt: 270.52 g/mol
InChI Key: CMTMWEXUJQSPCA-UHFFFAOYSA-N
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Description

1,4-Bis[(trimethylsilyl)ethynyl]benzene is an organic compound with the molecular formula C16H22Si2. It is a diyne, meaning it contains two triple bonds. This compound is known for its unique structure, which includes two trimethylsilyl groups attached to a benzene ring via ethynyl linkages. It is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

1,4-Bis[(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include stannous chloride and di(tert-butyl)aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis[(trimethylsilyl)ethynyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis[(trimethylsilyl)ethynyl]benzene involves its ability to participate in various chemical reactions due to the presence of the ethynyl groups. These groups can undergo addition reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

1,4-Bis[(trimethylsilyl)ethynyl]benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual trimethylsilyl groups, which provide stability and reactivity in various chemical processes.

Properties

IUPAC Name

trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMWEXUJQSPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50994107
Record name [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73392-23-1
Record name [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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